(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile
Description
(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is a β-amino nitrile compound characterized by a stereochemically defined (3R) configuration and a 2,4-dichlorophenyl substituent. β-Amino nitriles are critical intermediates in pharmaceutical synthesis, serving as precursors for amides and carboxylic acids through enzymatic or chemical hydration .
Properties
Molecular Formula |
C9H8Cl2N2 |
|---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,4-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI Key |
JYYBCHTYMIOOLB-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Nitrile Formation: The amine is then reacted with a cyanating agent such as cyanogen bromide to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Industrial Applications: It is explored for its potential use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile with structurally related β-amino nitriles, focusing on substituent effects, physicochemical properties, and enzymatic reactivity.
Structural and Substituent Analysis
Key structural variations among analogs lie in the aromatic substituents, which impact electronic, steric, and solubility properties:
Reactivity and Enzymatic Conversion
- However, steric hindrance from two chlorine atoms may reduce enzymatic accessibility compared to mono-substituted analogs like 3a .
- Steric Considerations : Methyl-containing analogs (e.g., 3-fluoro-4-methylphenyl) exhibit lower enzymatic efficiency in studies, likely due to hindered active-site binding .
- Discontinued Derivatives : Analogs such as the 4-chloro-3-fluoro variant (CAS 1213006-37-1) were discontinued, possibly due to synthesis challenges or instability, highlighting the dichloro compound’s comparative robustness .
Biological Activity
(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C9H8Cl2N2 and a molecular weight of approximately 215.08 g/mol. It features:
- Amino group ()
- Nitrile group ()
- Dichlorophenyl moiety (substituents at the 2 and 4 positions)
This arrangement contributes to its distinct reactivity and biological properties.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi. Its amino and nitrile groups may facilitate interactions with microbial enzymes or structural components.
- Anticancer Properties : Preliminary studies suggest that it may influence cancer cell pathways, possibly through modulation of apoptosis or cell cycle regulation. The presence of the dichlorophenyl group enhances lipophilicity, aiding cellular membrane penetration.
Biological Interactions
The compound's functional groups allow for:
- Hydrogen bonding with biomolecules.
- Hydrophobic interactions , which are crucial for binding with cellular targets.
These interactions are vital for understanding its efficacy in therapeutic applications.
Research Findings and Case Studies
- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) comparable to established antibiotics in some assays.
- Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent. Further research is needed to elucidate the specific pathways involved.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H8Cl2N2 | Dichloro substitution at 2 and 4 positions |
| (3R)-3-Amino-3-(2-chlorophenyl)propanenitrile | C9H8ClN2 | Single chlorine atom on phenyl ring |
| (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile | C9H8Cl2N2 | Chlorine substitutions at different positions |
Future Directions
Further research is warranted to explore:
- Mechanistic studies to clarify how this compound interacts with specific biological targets.
- In vivo studies to assess its safety profile and therapeutic efficacy in animal models.
- Clinical trials to evaluate its potential as a treatment option for infections or cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
